Cas no 2172260-10-3 (5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers)

5-{(tert-Butoxy)carbonylamino}spiro[2.3]hexane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the preparation of spirocyclic compounds. As a mixture of diastereomers, it offers flexibility in stereochemical exploration, enabling the study of structure-activity relationships in pharmaceutical and agrochemical research. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic transformations, while the spiro[2.3]hexane scaffold provides a rigid, three-dimensional framework for modulating molecular properties. This compound is suitable for peptide modifications and the development of constrained analogs. Its carboxylic acid functionality allows for further derivatization, making it a practical building block for medicinal chemistry and materials science applications.
5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers structure
2172260-10-3 structure
Product Name:5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers
CAS No:2172260-10-3
MF:C12H19NO4
MW:241.28356385231
CID:6359017
PubChem ID:138987310
Update Time:2025-08-02

5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers
    • AT30212
    • EN300-1653501
    • 5-((TERT-BUTOXYCARBONYL)AMINO)SPIRO[2.3]HEXANE-1-CARBOXYLIC ACID
    • 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid
    • 2172260-10-3
    • 5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
    • Inchi: 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-12(5-7)6-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
    • InChI Key: VEYAKPONFIPPFW-UHFFFAOYSA-N
    • SMILES: OC(C1CC21CC(C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 241.13140809g/mol
  • Monoisotopic Mass: 241.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 75.6Ų

5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers Pricemore >>

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Additional information on 5-{(tert-butoxy)carbonylamino}spiro2.3hexane-1-carboxylic acid, Mixture of diastereomers

5-{(tert-butoxy)carbonylamino}spiro[2.3]hexane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 2172260-10-3, known as 5-{(tert-butoxy)carbonylamino}spiro[2.3]hexane-1-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring, creating a highly strained and reactive system. The presence of the tert-butoxycarbonyl (Boc) group further enhances its functional versatility, making it a valuable intermediate in various synthetic pathways.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules with tailored pharmacokinetic properties. The spirocyclic framework has been shown to exhibit interesting stereochemical properties, which are crucial for understanding its interactions with biological targets. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding modes of this compound with various enzymes and receptors.

The synthesis of 5-{(tert-butoxy)carbonylamino}spiro[2.3]hexane-1-carboxylic acid involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methodologies. Key steps include the formation of the spirocyclic core through intramolecular cyclization reactions, followed by functionalization with the Boc group to introduce the desired reactivity. This compound is often isolated as a mixture of diastereomers, which are stereoisomers that differ in configuration at one or more stereogenic centers but are not mirror images of each other.

One of the most intriguing aspects of this compound is its ability to undergo dynamic structural changes under different environmental conditions. For instance, studies have demonstrated that the spirocyclic system can exhibit conformational flexibility, allowing it to adopt multiple low-energy states. This property is particularly advantageous in medicinal chemistry, where compounds with dynamic structures can exhibit broader biological activity profiles.

Moreover, the Boc group plays a pivotal role in modulating the reactivity and solubility of this compound. The tert-butoxycarbonyl moiety is a well-known protecting group for amino acids and peptides, and its presence in this molecule suggests potential applications in peptide synthesis and modification. Recent research has explored the use of this compound as a building block for constructing bioactive peptides with enhanced stability and bioavailability.

In terms of applications, 5-{(tert-butoxy)carbonylamino}spiro[2.3]hexane-1-carboxylic acid has shown promise in several therapeutic areas, including oncology and neurodegenerative diseases. Its unique structure enables it to interact with specific protein targets, potentially leading to novel drug candidates with improved efficacy and reduced side effects. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been investigated, offering new avenues for enantioselective chemical transformations.

From an analytical standpoint, the characterization of this compound has benefited from advancements in spectroscopic techniques such as NMR and mass spectrometry. These tools have provided critical insights into its molecular structure, stereochemistry, and dynamic behavior. Furthermore, computational modeling has enabled researchers to predict its physical properties and reactivity under various conditions, facilitating its integration into complex synthetic schemes.

In conclusion, 5-{(tert-butoxy)carbonylamino}spiro[2.3]hexane-1-carboxylic acid represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. Its unique properties make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing our understanding of molecular design and function.

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